BenchChemオンラインストアへようこそ!

6-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one

Medicinal Chemistry Synthetic Intermediate Physicochemical Profiling

6-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one (CAS 760993-94-0, molecular formula C₁₂H₁₄O₂, molecular weight 190.24 g/mol) is a substituted indan-1-one building block primarily used as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition. Its 1-indanone scaffold is characterized by a 5-methoxy and a 6-ethyl substitution pattern, which confer a computed LogP of approximately 2.4 and a topological polar surface area (tPSA) of 26.3 Ų.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
Cat. No. B11908322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCCC1=C(C=C2CCC(=O)C2=C1)OC
InChIInChI=1S/C12H14O2/c1-3-8-6-10-9(4-5-11(10)13)7-12(8)14-2/h6-7H,3-5H2,1-2H3
InChIKeyQVTGADLKHVAOOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one: Procurement, Physicochemical Properties & Core Identity


6-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one (CAS 760993-94-0, molecular formula C₁₂H₁₄O₂, molecular weight 190.24 g/mol) is a substituted indan-1-one building block primarily used as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition [1]. Its 1-indanone scaffold is characterized by a 5-methoxy and a 6-ethyl substitution pattern, which confer a computed LogP of approximately 2.4 and a topological polar surface area (tPSA) of 26.3 Ų . The compound is typically sourced as a fine chemical intermediate, with its value proposition centered on its utility in the preparation of fused tri- and tetra-cyclic pyrazole kinase inhibitors as described in Abbott Laboratories' patent disclosures [1].

Why 5-Methoxy-6-Vinyl- or 5-Hydroxy-Indanones Cannot Replace the 6-Ethyl-5-methoxy-1-indanone Core in Specific Synthetic Sequences


Direct substitution of 6-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one with its closest analogs is hindered by significant differences in reactivity and physicochemical properties that are critical for downstream transformations. For example, the 6-vinyl analog (5-methoxy-6-vinylindan-1-one, CAS 760993-93-9) presents an alkene moiety susceptible to premature polymerization or unwanted addition reactions, whereas the target 6-ethyl derivative is fully saturated at this position, providing stability during multi-step syntheses [1]. Furthermore, demethylation of the target compound to the 5-hydroxy analog (6-ethyl-5-hydroxyindan-1-one) increases polarity (lower LogP) and introduces a hydrogen-bond donor, which can disrupt subsequent etherification or coupling steps where a protected phenolic position is required [2]. These reactivity differences necessitate the procurement of the exact 6-ethyl-5-methoxy substitution pattern for validated synthetic protocols.

Quantitative Comparative Evidence for 6-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one vs. Closest Analogs


Comparative Physicochemical Properties: 6-Ethyl-5-methoxy- vs. 5-Methoxy-6-vinyl-1-indanone

The target compound (6-ethyl-5-methoxy) exhibits a higher computed LogP (2.4) compared to its 6-vinyl analog (5-methoxy-6-vinylindan-1-one, LogP ~1.9), reflecting greater lipophilicity that can enhance membrane permeability in subsequent drug-like molecules [1]. This difference arises from the replacement of the polarizable vinyl group with a saturated ethyl chain.

Medicinal Chemistry Synthetic Intermediate Physicochemical Profiling

Synthetic Yield: Demethylation of 6-Ethyl-5-methoxy-1-indanone to Its 5-Hydroxy Analog

The target compound can be selectively demethylated using BBr₃ to afford 6-ethyl-5-hydroxyindan-1-one in 85% yield, demonstrating a robust and high-yielding transformation that confirms the methoxy group's synthetic utility as a protected phenol precursor [1]. This contrasts with alternative indanone scaffolds where such selectivity may be compromised by competing side reactions.

Synthetic Chemistry Demethylation Building Block

Comparative Hydrogen Bonding Capacity: 6-Ethyl-5-methoxy vs. 6-Ethyl-5-hydroxy Indanone

The target compound possesses zero hydrogen-bond donors (HBD = 0) and two hydrogen-bond acceptors (HBA = 2) [1]. In contrast, its 5-hydroxy analog has one HBD and two HBA, which increases polarity and hydrogen-bonding potential. This difference in hydrogen-bond donor count influences passive permeability and target engagement profiles of derived compounds.

Medicinal Chemistry Drug Design Property Profiling

Patent-Cited Synthetic Utility in Kinase Inhibitor Programs

The target compound is specifically cited as an intermediate in the preparation of fused tri- and tetra-cyclic pyrazole kinase inhibitors disclosed in WO 2004/080973 A1 [1]. While the patent does not provide independent IC₅₀ data for the compound itself, its inclusion as an intermediate in a kinase inhibitor patent family differentiates it from non-kinase indanone scaffolds, indicating its suitability for developing ATP-competitive inhibitors.

Kinase Inhibition Medicinal Chemistry Patent Analysis

Optimal Application Scenarios for 6-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one in Scientific Procurement


Synthesis of Fused Pyrazole Kinase Inhibitors (Oncology & Inflammation Programs)

The compound's established role as a key intermediate in Abbott's WO 2004/080973 A1 patent family makes it the preferred building block for medicinal chemistry teams developing ATP-competitive kinase inhibitors for oncology or inflammatory disease indications [1]. Its 6-ethyl substituent provides the required saturation and steric profile for downstream cyclization to fused pyrazole cores.

Preparation of 5-Hydroxy-Indanone Libraries via Selective Demethylation

The 85% BBr₃-mediated demethylation yield to 6-ethyl-5-hydroxyindan-1-one enables efficient generation of phenol-containing indanone libraries for fragment-based drug discovery or scaffold-hopping campaigns [1]. The methoxy group acts as a stable protecting group for the phenolic hydroxyl during synthetic manipulations.

CNS Drug Discovery Programs Requiring Low-HBD Building Blocks

With zero hydrogen-bond donors (HBD = 0) and a LogP of 2.4, this compound is an attractive starting point for designing CNS-penetrant molecules where reduced polarity and hydrogen bonding capacity are correlated with improved blood-brain barrier permeability [1]. It offers a clear advantage over hydroxylated indanone analogs (HBD ≥ 1) in this context.

Scalable Process Chemistry for Indanone-Based Intermediates

The compound's synthesis from 5-methoxy-6-vinylindan-1-one via palladium-catalyzed hydrogenation (reported to proceed in quantitative yield for related transformations) suggests a scalable route suitable for process chemistry groups transitioning from discovery to preclinical supply [1].

Quote Request

Request a Quote for 6-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.